2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Description
2-(3,3-Dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a bicyclic pyridazinone core substituted at positions 2 and 4. The 6-position bears a 4-fluoro-2-methoxyphenyl group, while the 2-position is functionalized with a 3,3-dimethyl-2-oxobutyl chain. This compound (referred to as the "target compound" hereafter) has a molecular formula of C₁₇H₁₈FN₂O₃ (calculated by adding the substituents to the base structure in ) and a molecular weight of 326.34 g/mol. Key properties include moderate lipophilicity (estimated logP ~2.5–3.0) and a polar surface area influenced by the ketone, methoxy, and pyridazinone moieties .
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-17(2,3)15(21)10-20-16(22)8-7-13(19-20)12-6-5-11(18)9-14(12)23-4/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIARBYCUBSIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (Y040-9304)
- Molecular Formula : C₁₁H₉FN₂O₂
- Molecular Weight : 220.20 g/mol
- Key Features : Lacks the 2-(3,3-dimethyl-2-oxobutyl) group. Demonstrates lower molecular weight and lipophilicity (logP = 2.18) compared to the target compound. The absence of the branched alkyl chain may reduce metabolic stability in vivo .
6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
- Molecular Formula : C₁₁H₉FN₂O₂
- Molecular Weight : 220.20 g/mol
- Key Features: A positional isomer of Y040-9304, with fluorine at the 2-position and methoxy at the 4-position of the phenyl ring.
6-Phenylpyridazin-3(2H)-one Derivatives
- Example : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()
- Key Features : Chlorine at the 5-position and phenyl at the 6-position enhance halogen bonding but reduce solubility compared to fluorine-substituted analogs. The target compound’s 4-fluoro-2-methoxyphenyl group balances lipophilicity and hydrogen-bond acceptor capacity .
Substituent Effects at the 2-Position
2-Methylpyridazin-3(2H)-one Derivatives
2-Sulfanyl and 2-Piperazinyl Derivatives
- Example : 6-(2-Chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one ()
- Key Features : Piperazine substituents improve solubility via nitrogen-based hydrogen bonding. However, the target compound’s alkyl chain offers fewer polar interactions, prioritizing lipophilicity for blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Profiles
Research Implications
- Bioactivity : The target compound’s 4-fluoro-2-methoxyphenyl group may enhance selectivity for kinase targets (e.g., PDE inhibitors), while the 3,3-dimethyl-2-oxobutyl chain could improve oral bioavailability compared to smaller alkyl analogs .
- Metabolism : Branched alkyl chains are less prone to oxidative degradation than linear chains, suggesting improved metabolic stability over analogs like 2-ethyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
